A 80426 mesylate

Description

Properties

IUPAC Name |

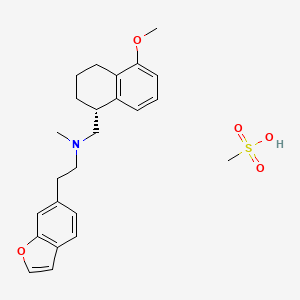

2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQPEIGWZATOHW-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152148-64-6 | |

| Record name | 6-Benzofuranethanamine, N-methyl-N-[(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)methyl]-, (R)-, methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152148-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of A-80426 Mesylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of A-80426 mesylate, a potent and selective α2-adrenoceptor antagonist with additional activity as a serotonin reuptake inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the compound's pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action

A-80426 mesylate exerts its pharmacological effects through a dual mechanism, targeting two key players in neurotransmission:

-

α2-Adrenoceptor Antagonism: A-80426 mesylate is a potent and selective antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, A-80426 mesylate disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.

-

Serotonin Reuptake Inhibition: The compound also acts as a potent inhibitor of the serotonin transporter (SERT). This action blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of serotonin in the synapse.

This unique combination of α2-adrenoceptor antagonism and serotonin reuptake inhibition suggests a potential therapeutic application in conditions where modulation of both noradrenergic and serotonergic systems is beneficial, such as in depressive disorders.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for A-80426 mesylate, demonstrating its potency and selectivity.

Table 1: In Vitro Receptor Binding and Neurotransmitter Uptake Inhibition

| Target | Assay | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) |

| α2-Adrenoceptor | Radioligand Binding | [3H]-Rauwolscine | Rat Cerebral Cortex | 2.0 | - |

| Serotonin Transporter (SERT) | Radioligand Binding | [3H]-Paroxetine | Rat Cerebral Cortex | 3.8 | - |

| Serotonin Uptake | Synaptosomal Uptake | - | Rat Brain Synaptosomes | - | 13 |

Table 2: In Vivo Pharmacological Activity

| Model | Effect Measured | Route of Administration | ED50 (µmol/kg) |

| p-Chloroamphetamine (PCA)-induced Hyperactivity (Acute) | Blockade of Serotonin Uptake | p.o. | 13 |

| p-Chloroamphetamine (PCA)-induced Hyperactivity (Chronic, 14 days) | Blockade of Serotonin Uptake | p.o. | 4.1 |

Signaling Pathways and Mechanisms

The dual action of A-80426 mesylate on both the noradrenergic and serotonergic systems can be visualized through the following signaling pathways.

Caption: Dual mechanism of A-80426 mesylate at the synapse.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of A-80426 mesylate.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenoceptors and serotonin transporters.

Protocol:

-

Tissue Preparation: Male Sprague-Dawley rat cerebral cortices were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 10 minutes. The resulting pellet was resuspended in fresh buffer and centrifuged again. The final pellet was resuspended in the assay buffer.

-

α2-Adrenoceptor Binding Assay:

-

Radioligand: [3H]-Rauwolscine (a selective α2-adrenoceptor antagonist).

-

Incubation: Aliquots of the membrane preparation were incubated with various concentrations of A-80426 mesylate and a fixed concentration of [3H]-Rauwolscine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

-

Incubation Conditions: 25°C for 60 minutes.

-

Termination: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed three times with ice-cold buffer.

-

Quantification: Radioactivity retained on the filters was measured by liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding was determined in the presence of 10 µM yohimbine. The Ki values were calculated using the Cheng-Prusoff equation.

-

-

Serotonin Transporter (SERT) Binding Assay:

-

Radioligand: [3H]-Paroxetine (a selective serotonin reuptake inhibitor).

-

Incubation: Aliquots of the membrane preparation were incubated with various concentrations of A-80426 mesylate and a fixed concentration of [3H]-Paroxetine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Incubation Conditions: 25°C for 60 minutes.

-

Termination and Quantification: Same as for the α2-adrenoceptor binding assay.

-

Data Analysis: Non-specific binding was determined in the presence of 10 µM fluoxetine. The Ki values were calculated using the Cheng-Prusoff equation.

-

Synaptosomal Serotonin Uptake Assay

Objective: To determine the functional potency (IC50) of A-80426 mesylate in inhibiting serotonin uptake into presynaptic nerve terminals.

Protocol:

-

Synaptosome Preparation: Crude synaptosomal fractions were prepared from the whole brains of male Sprague-Dawley rats by homogenization in 0.32 M sucrose and differential centrifugation.

-

Uptake Assay:

-

Incubation: Synaptosomes were pre-incubated with various concentrations of A-80426 mesylate for 10 minutes at 37°C in Krebs-Henseleit buffer.

-

Initiation of Uptake: Uptake was initiated by the addition of [3H]-Serotonin to a final concentration of 50 nM.

-

Incubation Conditions: 37°C for 5 minutes.

-

Termination: The uptake was terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.

-

Quantification: Radioactivity in the filters was determined by liquid scintillation counting.

-

Data Analysis: The concentration of A-80426 mesylate that produced 50% inhibition of serotonin uptake (IC50) was determined from concentration-response curves.

-

In Vivo p-Chloroamphetamine (PCA)-Induced Hyperactivity Model

Objective: To assess the in vivo serotonin uptake blocking activity of A-80426 mesylate.

Protocol:

-

Animals: Male Sprague-Dawley rats were used.

-

Drug Administration:

-

Acute Study: A-80426 mesylate was administered orally (p.o.) 60 minutes before the administration of p-chloroamphetamine (PCA).

-

Chronic Study: A-80426 mesylate was administered orally once daily for 14 days. On the 14th day, the compound was given 60 minutes before PCA.

-

-

Induction of Hyperactivity: PCA (5 mg/kg, i.p.) was administered to induce hyperactivity, which is a behavioral response dependent on serotonin release and subsequent uptake.

-

Behavioral Assessment: Locomotor activity was measured for 60 minutes immediately following PCA administration using automated activity monitors.

-

Data Analysis: The dose of A-80426 mesylate that produced a 50% reduction in the PCA-induced hyperactivity (ED50) was calculated.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo pharmacological profiling.

Conclusion

A-80426 mesylate is a novel pharmacological agent with a dual mechanism of action, potently antagonizing α2-adrenoceptors and inhibiting serotonin reuptake. The data presented in this guide highlight its potential for modulating both noradrenergic and serotonergic neurotransmission. The detailed experimental protocols provide a foundation for further research and development of compounds with similar pharmacological profiles.

A-80426 Mesylate: A Technical Guide to its Alpha-2 Adrenoceptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alpha-2 Adrenoceptors and A-80426 Mesylate

The α₂ adrenoceptors are a family of three distinct subtypes—α₂ₐ, α₂ₑ, and α₂ₒ—that are expressed in the central and peripheral nervous systems. They play a crucial role in modulating sympathetic outflow, blood pressure, and neurotransmitter release. As an α₂ adrenoceptor antagonist, A-80426 mesylate has been investigated for its potential therapeutic applications, including in the field of antidepressant research. A thorough understanding of its selectivity profile across the α₂ adrenoceptor subtypes is paramount for elucidating its mechanism of action and predicting its pharmacological effects.

Quantitative Analysis of Receptor Selectivity

The selectivity of a compound for different receptor subtypes is determined by comparing its binding affinities and functional potencies at each subtype.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While the specific Ki values for A-80426 mesylate at the α₂ₐ, α₂ₑ, and α₂ₒ adrenoceptor subtypes are not available in the reviewed literature, the general approach to determine these values is through competitive radioligand binding assays.

Table 1: Illustrative Data Table for Binding Affinity of a Hypothetical α₂ Adrenoceptor Antagonist

| Receptor Subtype | Radioligand | Ki (nM) |

| α₂ₐ | [³H]-Rauwolscine | Value |

| α₂ₑ | [³H]-Rauwolscine | Value |

| α₂ₒ | [³H]-MK912 | Value |

| Note: This table is a template. Specific data for A-80426 mesylate is not publicly available. |

Functional Antagonism (pA₂)

Functional antagonism measures the ability of a compound to block the response of a receptor to an agonist. The pA₂ value is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates a more potent antagonist. These values are typically determined using in vitro functional assays, such as GTPγS binding assays or second messenger assays. The specific pA₂ values for A-80426 mesylate at the individual α₂ adrenoceptor subtypes are not detailed in the accessible literature.

Table 2: Illustrative Data Table for Functional Antagonism of a Hypothetical α₂ Adrenoceptor Antagonist

| Receptor Subtype | Agonist | Functional Assay | pA₂ |

| α₂ₐ | UK 14,304 | GTPγS Binding | Value |

| α₂ₑ | Norepinephrine | cAMP Inhibition | Value |

| α₂ₒ | Dexmedetomidine | [³⁵S]GTPγS Binding | Value |

| Note: This table is a template. Specific data for A-80426 mesylate is not publicly available. |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α₂ adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human α₂ adrenoceptor subtype (α₂ₐ, α₂ₑ, or α₂ₒ) are prepared from cultured cells (e.g., CHO, HEK293) transfected with the corresponding receptor gene.

-

Competitive Binding: A constant concentration of a suitable radioligand (e.g., [³H]-Rauwolscine for α₂ₐ/α₂ₑ, [³H]-MK912 for α₂ₒ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (A-80426 mesylate).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the functional antagonist potency (pA₂) of A-80426 mesylate at α₂ adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing a single α₂ adrenoceptor subtype are used.

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [³⁵S]GTPγS.

-

Agonist Stimulation: A fixed concentration of an α₂ adrenoceptor agonist (e.g., UK 14,304) is added to stimulate the receptor, promoting the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Antagonist Inhibition: The assay is performed in the presence of increasing concentrations of the antagonist (A-80426 mesylate).

-

Incubation: The reaction is incubated at 30°C for a specified time.

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate the pA₂ value using a Schild plot analysis.

Visualizations

Signaling Pathway of Alpha-2 Adrenoceptors

Caption: Canonical signaling pathway of the Gi-coupled alpha-2 adrenoceptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity (Ki) via radioligand binding assay.

Logical Relationship for Selectivity Determination

Caption: Logical process for determining receptor subtype selectivity from binding data.

Conclusion

A-80426 mesylate is a valuable pharmacological tool for studying the roles of α₂ adrenoceptors. While its general antagonist properties at these receptors are established, a detailed, publicly available characterization of its binding and functional profile at the individual α₂ adrenoceptor subtypes is currently lacking. The experimental protocols and analytical frameworks presented in this guide provide the necessary foundation for researchers to conduct such detailed investigations, which are crucial for advancing our understanding of the therapeutic potential and selectivity of A-80426 mesylate and other α₂ adrenoceptor ligands. Further research is warranted to fully elucidate the subtype selectivity of this compound.

In Vivo Effects of A-80426 Mesylate on Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80426 mesylate is a compound that has been investigated for its potential role in modulating pain signaling pathways. This technical guide provides an in-depth overview of the known in vivo effects of A-80426, with a focus on its impact on neurotransmission-related processes in preclinical models of inflammatory pain. The information presented herein is based on the available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Mechanism of Action

A-80426 has been identified as an antagonist of α2-adrenergic receptors.[1] However, its analgesic effects in inflammatory pain models appear to be mediated through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and downstream signaling pathways.[1] Specifically, A-80426 has been shown to suppress inflammatory pain by modulating the activity of TRPV1, which in turn influences the NFκB and PI3K signaling cascades.[1]

Quantitative In Vivo Data

The following tables summarize the key quantitative findings from a study investigating the effects of A-80426 in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.

Table 1: Effect of A-80426 on Pain Behaviors in CFA-Treated Mice

| Behavioral Test | Treatment Group | Response |

| Mechanical Withdrawal Threshold (MWT) | CFA + A-80426 | Significant increase in withdrawal threshold compared to CFA alone |

| Thermal Withdrawal Latency (TWL) | CFA + A-80426 | Significant increase in withdrawal latency compared to CFA alone |

| Abdominal Withdrawal Reflex (AWR) | CFA + A-80426 | Significant reduction in withdrawal reflex compared to CFA alone |

Data extracted from a study by Ling et al. (2023), specific quantitative values were not available in the abstract.

Table 2: Effect of A-80426 on Pro-Inflammatory Cytokine mRNA Expression in CFA-Treated Mice

| Cytokine | Tissue | Effect of A-80426 Treatment |

| Interleukin-1β (IL-1β) | Dorsal Root Ganglion (DRG) | Reduction in CFA-induced upregulation |

| Spinal Cord Dorsal Horn (SCDH) | Reduction in CFA-induced upregulation | |

| Interleukin-6 (IL-6) | Dorsal Root Ganglion (DRG) | Reduction in CFA-induced upregulation |

| Spinal Cord Dorsal Horn (SCDH) | Reduction in CFA-induced upregulation | |

| Tumor Necrosis Factor-α (TNF-α) | Dorsal Root Ganglion (DRG) | Reduction in CFA-induced upregulation |

| Spinal Cord Dorsal Horn (SCDH) | Reduction in CFA-induced upregulation |

Data extracted from a study by Ling et al. (2023), specific quantitative values were not available in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the study by Ling et al. (2023).

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

-

Animal Model: Wild-type (WT) and TRPV1 knockout (TRPV1-/-) mice were used.

-

Induction of Inflammation: A single intraplantar injection of CFA was administered into the hind paw of the mice to induce localized inflammation and pain hypersensitivity.

-

Drug Administration: A-80426 was co-administered with CFA. The study also included control, vehicle, and CFA-only groups.

-

Timeline: Pain behaviors were assessed at specific time points following CFA and A-80426 administration.

Behavioral Pain Assays

-

Mechanical Withdrawal Threshold (MWT):

-

Apparatus: Von Frey filaments of varying calibrated bending forces.

-

Procedure: Mice were placed on an elevated mesh floor and allowed to acclimate. The von Frey filaments were applied to the plantar surface of the inflamed hind paw with increasing force until a withdrawal response was elicited. The force required to elicit a withdrawal was recorded as the mechanical withdrawal threshold.

-

-

Thermal Withdrawal Latency (TWL):

-

Apparatus: A radiant heat source focused on the plantar surface of the hind paw.

-

Procedure: Mice were placed in a chamber with a glass floor. The radiant heat source was positioned under the inflamed paw, and the time taken for the mouse to withdraw its paw was measured. A cut-off time was used to prevent tissue damage.

-

-

Abdominal Withdrawal Reflex (AWR):

-

Procedure: The sensitivity of the abdominal area to mechanical stimulation was assessed. This is often used as a measure of referred pain. The specific stimulus and scoring method were not detailed in the available abstract.

-

Molecular Analysis

-

Tissue Collection: Dorsal Root Ganglion (DRG) and Spinal Cord Dorsal Horn (SCDH) tissues were collected from the mice after the behavioral experiments.

-

Quantitative Polymerase Chain Reaction (qPCR):

-

Procedure: Total RNA was extracted from the DRG and SCDH tissues. The RNA was then reverse-transcribed into cDNA. qPCR was performed using specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene to determine the relative mRNA expression levels of the pro-inflammatory cytokines.

-

Visualizations

Signaling Pathway of A-80426 in Inflammatory Pain

Caption: A-80426 modulates pain by suppressing TRPV1 activity.

Experimental Workflow for In Vivo Studies

Caption: Workflow of in vivo experiments with A-80426.

Discussion and Future Directions

The available in vivo data suggests that A-80426 exerts its analgesic effects in a model of inflammatory pain by modulating the TRPV1 channel and downstream inflammatory pathways. The reduction in pro-inflammatory cytokine expression in the dorsal root ganglion and spinal cord dorsal horn indicates a potential impact on both peripheral and central sensitization processes.

However, the current understanding of the in vivo effects of A-80426 on neurotransmission is still limited. Key areas for future research include:

-

Direct Measurement of Neurotransmitter Release: Studies utilizing techniques such as in vivo microdialysis are needed to directly measure the effect of A-80426 on the release of key neurotransmitters involved in pain transmission, such as glutamate, substance P, and CGRP, in relevant brain and spinal cord regions.

-

Broader Pharmacological Profiling: A more comprehensive in vivo pharmacological profile of A-80426 is required to understand its effects on other receptors and channels that may contribute to its overall physiological effects.

-

Investigation in Other Pain Models: Evaluating the efficacy of A-80426 in other pain models, such as neuropathic and visceral pain models, would provide a more complete picture of its potential therapeutic applications.

Conclusion

A-80426 mesylate shows promise as an analgesic agent in a preclinical model of inflammatory pain. Its mechanism of action appears to involve the suppression of TRPV1 activity and the subsequent modulation of NFκB and PI3K signaling pathways, leading to a reduction in pro-inflammatory cytokine expression. Further in vivo studies are necessary to fully elucidate its effects on direct neurotransmitter release and to explore its therapeutic potential across a broader range of pain states.

References

A-80426 Mesylate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80426 mesylate is a potent and selective pharmacological tool with a dual mechanism of action, functioning as both an α2-adrenoceptor antagonist and a serotonin reuptake inhibitor. This guide provides an in-depth overview of its biochemical and pharmacological properties, detailed experimental protocols for its characterization, and a summary of its applications in neuroscience research, particularly in the study of depression and monoaminergic neurotransmission. It is critical to note that, contrary to a potential misconception, A-80426 mesylate is not a P2X7 receptor antagonist. This document will focus on its established targets: the α2-adrenoceptor and the serotonin transporter (SERT).

Core Mechanism of Action

A-80426 mesylate exerts its effects in the central nervous system through two primary mechanisms:

-

α2-Adrenoceptor Antagonism: α2-adrenoceptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors. Their activation by norepinephrine inhibits further neurotransmitter release. By antagonizing these receptors, A-80426 mesylate blocks this negative feedback loop, leading to an increase in the synaptic concentration of norepinephrine.

-

Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signal. A-80426 mesylate binds to and inhibits SERT, leading to a prolonged presence and enhanced activity of serotonin in the synapse.

This dual action on both the noradrenergic and serotonergic systems makes A-80426 mesylate a compound of interest for studying the interplay of these neurotransmitter systems in various neurological processes and disorders.

Quantitative Data

The potency and selectivity of A-80426 mesylate have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor and Transporter Binding Affinity

| Target | Assay Type | Radioligand | Preparation | Species | Ki (nM) | Reference |

| α2-Adrenoceptors | Radioligand Binding | [3H]-Rauwolscine | Rat cerebral cortex membranes | Rat | 2.0 | [1] |

| Serotonin Transporter (SERT) | Radioligand Binding | [3H]-Paroxetine | Rat cerebral cortex membranes | Rat | 3.8 | [1] |

Table 2: In Vitro Functional Activity

| Target | Assay Type | Preparation | Species | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]-Serotonin Uptake | Rat brain synaptosomes | Rat | 13 | [1] |

Table 3: In Vivo Activity

| Model | Effect Measured | Species | Administration | ED50 (µmol/kg) | Reference |

| p-Chloroamphetamine (PCA)-induced hyperactivity | Reduction of hyperactivity (acute) | Rat | p.o. | 13 | [1] |

| p-Chloroamphetamine (PCA)-induced hyperactivity | Reduction of hyperactivity (chronic, 14 days) | Rat | p.o. | 4.1 | [1] |

| Clonidine-induced mydriasis | Blockade of mydriasis | Rat | p.o. | 100-300 | [1] |

Signaling Pathways and Mechanisms

α2-Adrenoceptor Signaling

α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon antagonist binding, the inhibitory signal is blocked, leading to downstream effects that promote neurotransmitter release.

Serotonin Transporter Mechanism

The serotonin transporter clears serotonin from the synapse. A-80426 blocks this action, increasing synaptic serotonin levels.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenoceptors and the serotonin transporter.

Protocol for α2-Adrenoceptor Binding:

-

Tissue Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to obtain a crude membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay: Membranes are incubated with a fixed concentration of [3H]-Rauwolscine (a selective α2-adrenoceptor antagonist radioligand) and varying concentrations of A-80426 mesylate.

-

Incubation: The reaction is carried out in a final volume of 250 µL in 96-well plates at room temperature for 60 minutes.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled α2-adrenoceptor ligand (e.g., yohimbine). The IC50 value is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.

Protocol for Serotonin Transporter Binding:

The protocol is similar to the α2-adrenoceptor binding assay, with the following modifications:

-

Radioligand: [3H]-Paroxetine is used as the selective radioligand for the serotonin transporter.

-

Non-specific Binding: Determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

Synaptosomal [3H]-Serotonin Uptake Assay

Objective: To measure the functional inhibition of the serotonin transporter by A-80426 mesylate.

-

Synaptosome Preparation: Rat brains are homogenized in a sucrose-containing buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

-

Assay: Synaptosomes are pre-incubated with varying concentrations of A-80426 mesylate.

-

Uptake Initiation: [3H]-Serotonin is added to initiate the uptake reaction. The incubation is carried out at 37°C for a short period (e.g., 5 minutes).

-

Termination: Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The amount of [3H]-Serotonin taken up by the synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: The concentration of A-80426 mesylate that inhibits 50% of the specific [3H]-Serotonin uptake (IC50) is calculated.

In Vivo p-Chloroamphetamine (PCA)-Induced Hyperactivity Model

Objective: To assess the in vivo efficacy of A-80426 mesylate as a serotonin uptake inhibitor. PCA is a serotonin-releasing agent that induces hyperactivity, which can be attenuated by serotonin uptake inhibitors.

-

Animals: Male Sprague-Dawley rats are used.

-

Drug Administration: A-80426 mesylate is administered orally (p.o.) at various doses. For chronic studies, the compound is administered daily for a specified period (e.g., 14 days).

-

PCA Challenge: At a specified time after A-80426 mesylate administration, rats are challenged with an intraperitoneal (i.p.) injection of p-chloroamphetamine (typically 1-5 mg/kg).

-

Behavioral Assessment: Immediately after the PCA injection, the locomotor activity of the rats is monitored using automated activity chambers for a defined period (e.g., 60-90 minutes).

-

Data Analysis: The total locomotor activity counts are recorded. The dose of A-80426 mesylate that produces a 50% reduction in PCA-induced hyperactivity (ED50) is calculated.

Experimental Workflow

The characterization of a compound like A-80426 mesylate typically follows a hierarchical workflow, from initial in vitro screening to in vivo functional assessment.

Conclusion

A-80426 mesylate is a valuable research tool for investigating the roles of the noradrenergic and serotonergic systems in the central nervous system. Its dual action as an α2-adrenoceptor antagonist and a serotonin reuptake inhibitor provides a unique pharmacological profile for probing the mechanisms underlying mood disorders and other neurological conditions. It is imperative for researchers to recognize its established targets and not to misconstrue it as a P2X7 receptor antagonist. The detailed protocols and data presented in this guide are intended to facilitate the effective use of A-80426 mesylate in neuroscience research.

References

Unraveling the Enigma of A-80426 Mesylate: A Search for Scientific Identity

A comprehensive investigation into the scientific literature and public databases for information on the discovery and synthesis of a compound designated as "A-80426 mesylate" has yielded no specific results. This designation does not appear to correspond to any publicly documented pharmaceutical agent or research compound.

Extensive searches for "A-80426 mesylate" and the broader term "A-80426" have failed to retrieve any relevant scientific papers, patents, or clinical trial information. The search results were limited to unrelated items, suggesting that "A-80426" may be an internal codename used by a private entity that has not been publicly disclosed, or potentially an erroneous identifier.

Without any foundational information on the chemical structure, therapeutic target, or mechanism of action of A-80426, it is not possible to provide an in-depth technical guide on its discovery and synthesis as requested. The core requirements of detailing experimental protocols, presenting quantitative data, and creating visualizations of signaling pathways or synthetic routes cannot be fulfilled due to the complete absence of publicly available data.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the accuracy of the designation "A-80426 mesylate." It is possible that the compound is known by a different public name or that the provided identifier contains a typographical error. Access to internal documentation or direct contact with the originating research group would be necessary to obtain the specific details requested.

A-80426 Mesylate: A Technical Guide for Adrenergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80426 mesylate is a potent and selective pharmacological research tool characterized by a dual mechanism of action. It functions as a high-affinity antagonist for the α2-adrenergic receptor and as an inhibitor of the serotonin transporter (SERT). This unique pharmacological profile establishes A-80426 mesylate as a valuable compound for investigating the intricate interplay between the noradrenergic and serotonergic systems. Its application is particularly relevant in the context of neuropsychiatric disorders, such as depression, where both neurotransmitter systems are implicated. This technical guide provides a comprehensive overview of A-80426 mesylate, encompassing its pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its role in adrenergic and serotonergic signaling pathways.

Chemical Properties

-

Compound Name: A-80426 mesylate

-

CAS Number: 152148-63-5[1]

-

Molecular Formula: C₂₃H₂₇NO₂ • CH₃SO₃H[1]

-

Molecular Weight: 445.57 g/mol [1]

(A definitive public chemical structure diagram for A-80426 was not available in the searched resources.)

Quantitative Pharmacological Data

The subsequent tables provide a summary of the essential in vitro and in vivo pharmacological data for A-80426. This information has been aggregated from publicly accessible abstracts and secondary research articles. For comprehensive and detailed datasets, it is advisable to consult the original research publications by Hancock et al. (1995) and Giardina et al. (1995).

Table 1: In Vitro Binding Affinities and Transporter Inhibition

| Target | Assay Type | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) |

| α2-Adrenoceptor | Radioligand Binding | [³H]-Rauwolscine | Rat Cerebral Cortex | 2.0 | |

| Serotonin Transporter (SERT) | [³H]-Paroxetine Binding | Rat Cerebral Cortex | 3.8 | ||

| Serotonin Transporter (SERT) | Synaptosomal [³H]-5-HT Uptake | Rat Brain Synaptosomes | 13 |

Table 2: In Vivo Pharmacological Effects

| Model | Species | Effect Measured | Dose | Route of Administration | Effect |

| Clonidine-induced mydriasis | Rat | Blockade of mydriasis | 100-300 µmol/kg | p.o. | Effective blockade |

| p-Chloroamphetamine (PCA)-induced hyperactivity | Rat | Reduction of hyperactivity | ED₅₀ = 4.1 µmol/kg (chronic, 14 days) | p.o. | Significant reduction |

Signaling Pathways

α2-Adrenergic Receptor Signaling

A-80426 functions as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that predominantly couple to Gαi/o proteins. The antagonism by A-80426 obstructs the downstream signaling cascade that is typically initiated by endogenous agonists such as norepinephrine.

Caption: Antagonism of the α2-adrenoceptor by A-80426 prevents the inhibition of adenylyl cyclase.

Serotonin Transporter (SERT) Inhibition

In addition to its effects on adrenergic receptors, A-80426 inhibits the reuptake of serotonin from the synaptic cleft through the blockade of the serotonin transporter (SERT). This action results in an elevated concentration and extended availability of serotonin within the synapse.

Caption: A-80426 blocks the reuptake of serotonin by inhibiting the serotonin transporter (SERT).

Experimental Protocols

The following sections outline generalized protocols for key experiments employed in the characterization of compounds such as A-80426. These are founded on standard pharmacological assays. For the precise conditions utilized for A-80426, consultation of the original research publications is recommended.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

Objective: To ascertain the binding affinity (Kᵢ) of A-80426 for the α2-adrenergic receptor.

Materials:

-

Rat cerebral cortex membranes (or an alternative tissue/cell line expressing α2-adrenoceptors)

-

[³H]-Rauwolscine (or another appropriate α2-antagonist radioligand)

-

A-80426 mesylate

-

A non-specific binding control (e.g., yohimbine at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: The rat cerebral cortex is homogenized in ice-cold buffer and subjected to centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in fresh buffer to achieve a designated protein concentration (e.g., 1 mg/mL).

-

Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding, non-specific binding, and a range of concentrations of A-80426.

-

Incubation: The membrane preparation, [³H]-Rauwolscine at a concentration approximating its Kₔ, and either buffer (for total binding), the non-specific control, or a specific concentration of A-80426 are added to each well.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium (e.g., 60 minutes).

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters with the aid of a cell harvester. The filters are then washed with ice-cold buffer to eliminate any unbound radioligand.

-

Counting: The filters are placed into scintillation vials, scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is then plotted against the logarithm of the A-80426 concentration to derive the IC₅₀ value. The IC₅₀ is subsequently converted to a Kᵢ value through the application of the Cheng-Prusoff equation.

Synaptosomal Serotonin Uptake Assay

Objective: To establish the inhibitory potency (IC₅₀) of A-80426 on the serotonin transporter.

Materials:

-

Rat brain synaptosomes

-

[³H]-Serotonin (5-HT)

-

A-80426 mesylate

-

A non-specific uptake control (e.g., fluoxetine at a high concentration)

-

Krebs-Ringer buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Synaptosomes are isolated from rat brain tissue using differential centrifugation. The final synaptosomal pellet is resuspended in Krebs-Ringer buffer.

-

Assay Setup: In a 96-well plate, the synaptosomal suspension is pre-incubated with various concentrations of A-80426 or a vehicle control at 37°C for a brief duration (e.g., 10 minutes).

-

Uptake Initiation: The uptake reaction is commenced by the addition of [³H]-5-HT to each well.

-

Incubation: The plate is incubated at 37°C for a short, defined period (e.g., 5 minutes) to measure the initial rate of uptake.

-

Uptake Termination: The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake. The percentage of inhibition of specific uptake is then plotted against the logarithm of the A-80426 concentration to calculate the IC₅₀ value.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To assess the effect of A-80426 on the extracellular concentrations of norepinephrine and serotonin in the brain of a living animal.

Materials:

-

A-80426 mesylate

-

Anesthetized or freely moving rats with stereotaxically implanted microdialysis probes in a targeted brain region (e.g., prefrontal cortex, hippocampus)

-

A microdialysis pump and a fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

An HPLC system equipped with electrochemical detection for the analysis of monoamines

Procedure:

-

Probe Implantation: A microdialysis guide cannula is surgically implanted into the target brain region of the rat. On the day of the experiment, the microdialysis probe is inserted.

-

Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for a stable period (e.g., 1-2 hours).

-

Drug Administration: A-80426 mesylate is administered via the chosen route (e.g., intraperitoneal, oral).

-

Post-Drug Collection: The collection of dialysate samples is continued for several hours following the administration of the drug.

-

Sample Analysis: The concentrations of norepinephrine and serotonin in the dialysate samples are analyzed using HPLC-ED.

-

Data Analysis: The neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels and are plotted over time to visualize the effect of A-80426.

Conclusion

A-80426 mesylate stands as a significant research tool for elucidating the distinct roles of the α2-adrenergic and serotonergic systems. Its dual functionality facilitates the investigation of the synergistic or antagonistic effects that arise from the simultaneous modulation of these two pivotal neurotransmitter systems. The data and protocols detailed in this guide provide a solid foundation for researchers to effectively employ A-80426 in their explorations of adrenergic signaling and its interplay with serotonin transport. Such research will ultimately foster a more profound understanding of the neurobiology of mood disorders and pave the way for the development of innovative therapeutic strategies.

References

Unveiling A-80426 Mesylate: A Dual-Action Antidepressant Candidate

An In-depth Technical Guide on the Initial Studies and Characterization of a Novel α2-Adrenoceptor Antagonist and Serotonin Reuptake Inhibitor

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the initial studies and characterization of A-80426 mesylate, a compound identified as a potent α2-adrenoceptor antagonist and a selective serotonin (5-HT) uptake inhibitor. This dual mechanism of action positions A-80426 mesylate as a potential candidate for the treatment of depression, offering a multi-faceted approach to modulating key neurotransmitter systems implicated in the disorder.

Core Pharmacological Profile

Initial characterization of A-80426 mesylate has revealed its high affinity for two primary molecular targets: the α2-adrenergic receptor and the serotonin transporter (SERT). This dual activity is a key feature of its pharmacological profile, suggesting a potential for enhanced antidepressant efficacy compared to single-mechanism agents.

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of A-80426 mesylate for its targets. The equilibrium dissociation constants (Ki) demonstrate the compound's high potency.

| Target | Ki (nM) | Reference |

| α2-Adrenoceptor | 2.01 | [] |

| 5-HT Uptake Site | 3.77 | [] |

Functional Activity

Functional assays have confirmed the antagonistic activity of A-80426 mesylate at α2-adrenoceptors and its inhibitory effect on serotonin reuptake. In vitro studies demonstrated its ability to inhibit synaptosomal serotonin uptake with an IC50 value of 13 nM.[2] In vivo models have also provided evidence for its potential antidepressant-like effects.[2][3]

Mechanism of Action: A Dual Approach

The therapeutic potential of A-80426 mesylate lies in its ability to simultaneously modulate two critical pathways in the neurobiology of depression.

By antagonizing presynaptic α2-adrenoceptors, A-80426 mesylate is proposed to increase the release of norepinephrine. Concurrently, by inhibiting the serotonin transporter, it increases the concentration of serotonin in the synaptic cleft. This synergistic action on two major monoamine neurotransmitter systems is a promising strategy for managing depressive disorders.

Experimental Methodologies

The characterization of A-80426 mesylate involved a series of in vitro and in vivo experiments to elucidate its pharmacological profile.

Radioligand Binding Assays

Detailed protocols for the radioligand binding assays, as would have been described in the foundational studies by Meyer et al. and Giardina et al., are crucial for understanding the affinity of A-80426 mesylate for its targets.

Protocol for α2-Adrenoceptor Binding:

-

Tissue Preparation: Membranes from tissues expressing α2-adrenoceptors (e.g., rat cerebral cortex) are prepared.

-

Radioligand: A specific α2-adrenoceptor radioligand (e.g., [3H]rauwolscine) is used.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of A-80426 mesylate.

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is quantified.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol for 5-HT Uptake Site Binding:

-

Tissue Preparation: Synaptosomes from brain regions rich in serotonin transporters (e.g., rat hypothalamus) are prepared.

-

Radioligand: [3H]paroxetine, a selective ligand for the 5-HT transporter, is used.[2]

-

Incubation, Separation, and Quantification: The protocol follows a similar procedure to the α2-adrenoceptor binding assay.

-

Data Analysis: The Ki value is determined from competitive binding curves.

In Vitro Functional Assays: Synaptosomal 5-HT Uptake

The functional inhibition of the serotonin transporter is a critical measure of the compound's activity.

Protocol for Synaptosomal 5-HT Uptake:

-

Synaptosome Preparation: Crude synaptosomal fractions are prepared from relevant brain tissue.

-

Preincubation: Synaptosomes are preincubated with different concentrations of A-80426 mesylate.

-

Uptake Initiation: The uptake reaction is initiated by the addition of radiolabeled serotonin ([3H]5-HT).

-

Termination: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [3H]5-HT taken up by the synaptosomes is determined by liquid scintillation counting.

-

Data Analysis: The concentration of A-80426 mesylate that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated.

Physicochemical Properties

A summary of the key physicochemical properties of A-80426 mesylate is provided below.

| Property | Value |

| Molecular Weight | 445.57 |

| Formula | C23H27NO2.CH3SO3H |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO |

| Purity | ≥98% |

| Storage | Desiccate at +4°C |

| CAS Number | 152148-64-6 |

Conclusion and Future Directions

The initial studies on A-80426 mesylate characterize it as a potent and selective dual-acting compound with high affinity for α2-adrenoceptors and the serotonin transporter. This unique pharmacological profile suggests its potential as a novel antidepressant. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy, safety profile, and potential advantages over existing antidepressant medications. The detailed methodologies provided in this guide serve as a foundation for researchers seeking to build upon these initial findings and further explore the potential of A-80426 mesylate in the treatment of depression and related disorders.

References

In-Depth Technical Guide: Binding Affinity of A-80426 Mesylate to Adrenergic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of A-80426 mesylate for adrenergic receptor subtypes. The information is compiled from publicly available research and is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology and drug development.

Executive Summary

A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist.[1] It also demonstrates significant activity as a serotonin (5HT) uptake inhibitor.[1] This dual activity suggests its potential for investigation in therapeutic areas where both adrenergic and serotonergic systems are implicated. This document summarizes the available quantitative data on its binding affinity, details the likely experimental protocols used for these determinations, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of A-80426 mesylate has been characterized at α2-adrenergic receptors and serotonin uptake sites. The following table summarizes the key quantitative metrics from in vitro studies.

| Target | Radioligand | Assay Type | Parameter | Value | Species | Reference |

| α2-Adrenoceptors | [3H]-rauwolscine | Binding Inhibition | Ki | 2.0 nM | - | [1] |

| Serotonin (5HT) Uptake Sites | [3H]-paroxetine | Binding Inhibition | Ki | 3.8 nM | - | [1] |

| Serotonin (5HT) Uptake | - | Synaptosomal Uptake | IC50 | 13 nM | - | [1] |

| α2-Adrenoceptors (Functional) | - | Electrically Stimulated Vas Deferens | pEC30 | 7.4 - 7.5 | Rat | [1] |

| α2-Adrenoceptors (Functional) | - | Electrically Stimulated Atria | pEC30 | 7.4 - 7.5 | Rat | [1] |

Table 1: Summary of in vitro binding affinity and functional activity of A-80426 mesylate.

Experimental Protocols

The following sections detail the likely methodologies employed in the characterization of A-80426 mesylate, based on standard practices for the cited assays.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of A-80426 mesylate for α2-adrenergic receptors and serotonin uptake sites.

Materials:

-

Test Compound: A-80426 mesylate

-

Radioligands: [3H]-rauwolscine (for α2-adrenoceptors), [3H]-paroxetine (for 5HT uptake sites)

-

Membrane Preparations: Tissue homogenates or cell lines expressing the target receptors/transporters.

-

Assay Buffer: Appropriate buffer system (e.g., Tris-HCl) with necessary ions and protease inhibitors.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptors are homogenized and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound (A-80426 mesylate).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC50 value of A-80426 mesylate for the inhibition of serotonin uptake.

Materials:

-

Test Compound: A-80426 mesylate

-

Radiolabeled Neurotransmitter: [3H]-Serotonin (5-HT)

-

Synaptosome Preparation: Isolated nerve terminals from specific brain regions (e.g., cortex, hippocampus).

-

Assay Buffer: Krebs-Ringer bicarbonate buffer or similar physiological buffer.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Assay Setup: Synaptosomes are pre-incubated with varying concentrations of A-80426 mesylate.

-

Uptake Initiation: Radiolabeled serotonin is added to initiate the uptake process. The incubation is carried out for a short period at 37°C.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification and Data Analysis: The radioactivity accumulated within the synaptosomes is measured by scintillation counting. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for Radioligand Binding and Synaptosomal Uptake Assays.

Signaling Pathway

Caption: Antagonism of the α2-Adrenergic Receptor Signaling Pathway by A-80426 Mesylate.

References

An In-depth Technical Guide on the Role of A-80426 Mesylate in Modulating the Sympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80426 mesylate is a pharmacological tool investigated for its interaction with the sympathetic nervous system. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as an alpha-2 (α₂) adrenergic receptor antagonist. This document details its binding affinity and functional potency at α₂-adrenoceptor subtypes, its effects on sympathetic neurotransmission, and its physiological consequences. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction to A-80426 Mesylate and the Sympathetic Nervous system

The sympathetic nervous system (SNS) is a critical component of the autonomic nervous system, orchestrating the "fight-or-flight" response. It regulates vital functions such as heart rate, blood pressure, and metabolism primarily through the release of the neurotransmitter norepinephrine. Norepinephrine exerts its effects by binding to adrenergic receptors, which are classified into α and β subtypes. The α₂-adrenergic receptors, further divided into α₂ₐ, α₂₈, and α₂c subtypes, are key regulators of sympathetic outflow.[1] Located presynaptically on sympathetic nerve terminals, these receptors function as autoreceptors, inhibiting further norepinephrine release upon activation, thus providing a negative feedback mechanism.

A-80426 mesylate has been characterized as an antagonist of α₂-adrenergic receptors.[1] While initially investigated for potential subtype selectivity, evidence suggests it acts as a non-selective α₂-adrenoceptor antagonist. Understanding the interaction of compounds like A-80426 mesylate with these receptors is crucial for developing therapeutics targeting conditions influenced by sympathetic nervous system dysregulation, including hypertension, depression, and cognitive disorders.

Mechanism of Action: Antagonism of α₂-Adrenergic Receptors

A-80426 mesylate functions by competitively binding to α₂-adrenergic receptors, thereby blocking the binding of the endogenous agonist norepinephrine. This antagonism disrupts the negative feedback loop that normally limits norepinephrine release from presynaptic nerve terminals. The resulting increase in synaptic norepinephrine concentration leads to enhanced activation of postsynaptic adrenergic receptors, amplifying the downstream physiological effects of sympathetic nerve activation.

Signaling Pathways

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ. Activation of the α₂-adrenoceptor by an agonist like norepinephrine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, A-80426 mesylate prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, depending on the basal activity of the enzyme.

Caption: A-80426 mesylate blocks the α₂-adrenoceptor, preventing Gᵢ-mediated inhibition of adenylyl cyclase.

Quantitative Data

Precise quantitative data on the binding affinity and functional potency of A-80426 mesylate are essential for understanding its pharmacological profile. The following tables summarize the available data from in vitro studies.

Table 1: Adrenergic Receptor Binding Affinity of A-80426 Mesylate

| Receptor Subtype | Kᵢ (nM) | Test System | Radioligand | Reference |

| α₂ₐ | Data not available | |||

| α₂₈ | Data not available | |||

| α₂c | Data not available | |||

| α₁ | Data not available |

Table 2: Functional Antagonist Potency of A-80426 Mesylate

| Assay | Receptor Subtype | IC₅₀ (nM) / pA₂ | Test System | Reference |

| cAMP Inhibition | α₂ (non-selective) | Data not available | ||

| Schild Analysis | α₂ (non-selective) | Data not available |

In Vivo Effects on the Sympathetic Nervous System

The antagonist action of A-80426 mesylate at presynaptic α₂-autoreceptors is expected to increase the synaptic concentration of norepinephrine, leading to a range of physiological effects consistent with enhanced sympathetic tone.

Norepinephrine Release

In vivo microdialysis is a key technique for measuring neurotransmitter levels in specific brain regions of freely moving animals. Administration of an α₂-antagonist like A-80426 mesylate is predicted to increase the extracellular concentration of norepinephrine in areas with dense noradrenergic innervation, such as the hippocampus and prefrontal cortex.

Table 3: Predicted Effects of A-80426 Mesylate on Norepinephrine Overflow

| Brain Region | Predicted Effect | Method | Reference |

| Hippocampus | Increased NE Overflow | In Vivo Microdialysis | Theoretical |

| Prefrontal Cortex | Increased NE Overflow | In Vivo Microdialysis | Theoretical |

Cardiovascular Effects

By increasing sympathetic outflow, A-80426 mesylate is anticipated to produce cardiovascular effects such as an increase in heart rate and blood pressure. These effects would be a direct consequence of elevated norepinephrine levels acting on postsynaptic α₁ and β₁ adrenergic receptors in the vasculature and heart, respectively.

Table 4: Predicted Cardiovascular Effects of A-80426 Mesylate in Animal Models

| Parameter | Predicted Effect | Animal Model | Reference |

| Heart Rate | Increase | Rat | Theoretical |

| Blood Pressure | Increase | Rat | Theoretical |

Locomotor Activity

The central noradrenergic system plays a role in arousal and locomotor activity. The effect of A-80426 mesylate on locomotor activity is complex and may be dose-dependent. Increased noradrenergic transmission can lead to either increased or decreased locomotor activity depending on the specific neural circuits involved.

Table 5: Potential Effects of A-80426 Mesylate on Locomotor Activity

| Dose Range | Predicted Effect | Animal Model | Reference |

| Low to Moderate | Increased Activity | Mouse/Rat | Theoretical |

| High | Variable/Decreased Activity | Mouse/Rat | Theoretical |

Cognitive Function

The noradrenergic system is implicated in various cognitive processes, including attention, learning, and memory. By modulating norepinephrine levels, α₂-antagonists have the potential to influence cognitive function. The specific effects of A-80426 mesylate on cognition would require dedicated preclinical studies using appropriate behavioral paradigms.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of α₂-adrenoceptor antagonists like A-80426 mesylate.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of A-80426 mesylate for α₂-adrenergic receptor subtypes.

References

Methodological & Application

Application Notes and Protocols for A-80426 Mesylate in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80426 mesylate is identified as a potent and selective α2-adrenoceptor antagonist. This class of compounds holds significant therapeutic potential, particularly in the modulation of neurological pathways, including the management of neuropathic pain. These application notes provide a detailed framework for conducting in vivo rodent studies to evaluate the efficacy of A-80426 mesylate. The protocols outlined below are based on established methodologies for studying α2-adrenoceptor antagonists in rodent models of neuropathic pain and serve as a comprehensive guide for researchers. It is important to note that specific dosages and vehicle formulations for A-80426 mesylate may require optimization based on preliminary dose-finding and solubility studies.

Introduction

The noradrenergic system is a critical regulator of pain perception, with α2-adrenoceptors playing a pivotal role in mediating analgesia. Antagonists of these receptors, such as A-80426 mesylate, are valuable tools for elucidating the underlying mechanisms of noradrenergic modulation in pathological pain states. In vivo rodent models, particularly those of neuropathic pain like the spinal nerve ligation (SNL) model, are essential for characterizing the pharmacological effects of novel α2-adrenoceptor antagonists. This document details the necessary protocols for preparing and administering A-80426 mesylate, conducting the SNL surgical model, and assessing pain-related behaviors in rodents.

Data Presentation

Table 1: Suggested Dose Ranges for α2-Adrenoceptor Antagonists in Rodent Neuropathic Pain Models

| Compound | Species | Administration Route | Dose Range | Reference |

| Yohimbine | Rat | Intrathecal | 30 µg | [1] |

| Yohimbine | Rat | Subcutaneous | 1 mg/kg | [2] |

| Atipamezole | Rat | Spinal | - | [1] |

| Idazoxan | Rat | Intrathecal | - | [3] |

Note: The doses provided are for established α2-adrenoceptor antagonists and should be used as a starting point for determining the optimal dose for A-80426 mesylate.

Table 2: Common Vehicle Solutions for In Vivo Rodent Studies

| Vehicle Composition | Notes | Potential for Toxicity | Reference |

| Sterile Saline (0.9% NaCl) | Commonly used for water-soluble compounds. | Low | [4][5] |

| Saline with Dimethyl Sulfoxide (DMSO) | DMSO is used to dissolve hydrophobic compounds. Typically used in low concentrations (e.g., 1-10%). | Can have neurotoxic effects at higher concentrations. | [5][6][7] |

| Saline with Tween 20/80 | A non-ionic surfactant used to increase solubility. | Generally considered safe at low concentrations. | [5] |

Experimental Protocols

Protocol 1: Preparation of A-80426 Mesylate for In Vivo Administration

-

Determine the appropriate vehicle: Based on the solubility of A-80426 mesylate, select a suitable vehicle. For initial studies, sterile saline is preferred if the compound is soluble. If not, a solution of saline with a low concentration of DMSO (e.g., 5-10%) can be tested.[5][6][7]

-

Weigh the compound: Accurately weigh the required amount of A-80426 mesylate powder using a calibrated analytical balance.

-

Dissolution:

-

If using saline, add the vehicle to the powder and vortex until fully dissolved. Gentle warming may be applied if necessary, but stability at that temperature should be confirmed.

-

If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO, and then dilute to the final volume with sterile saline. Ensure the final concentration of DMSO is as low as possible.[6][7]

-

-

Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for injection.

-

Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a cool temperature.

Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This surgical procedure induces a robust and long-lasting neuropathic pain state.[8][9][10][11][12]

-

Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave and sterilize the surgical area over the lower lumbar spine.

-

-

Surgical Procedure:

-

Make a midline incision at the L4-S2 level to expose the paraspinal muscles.[12]

-

Carefully dissect the muscles to reveal the L5 and L6 spinal nerves.

-

Tightly ligate the L5 spinal nerve with a silk suture.[10][12] The L4 nerve should be left untouched.

-

Ensure hemostasis and close the muscle and skin layers with sutures.

-

-

Post-operative Care:

-

Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study's primary endpoints.

-

Monitor the animal for signs of distress, infection, or motor deficits.

-

Allow a recovery period of at least 7 days before behavioral testing to allow the neuropathic pain state to fully develop.[9]

-

-

Sham Control: A sham surgery group should be included where the spinal nerves are exposed but not ligated.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a non-painful stimulus.

-

Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the ligated side.

-

Response: A positive response is a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method. This threshold is the force at which the animal has a 50% probability of withdrawing its paw.

-

Data Collection: Test the animals at baseline before surgery and at multiple time points after surgery and drug administration.

Mandatory Visualizations

Caption: Signaling pathway of α2-adrenoceptor and the antagonistic action of A-80426 mesylate.

References

- 1. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanical antihyperalgesic effect of intrathecally administered MPV-2426, a novel alpha2 -adrenoceptor agonist, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spinal α2-adrenoceptor mediated analgesia in neuropathic pain reflects brain derived nerve growth factor and changes in spinal cholinergic neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of intratympanic dimethyl sulphoxide (DMSO) in an in vivo model of cisplatin-related ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]

- 12. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-80426 Mesylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of A-80426 mesylate in cell culture experiments. A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a serotonin (5-HT) uptake inhibitor, making it a valuable tool for research in neuroscience and pharmacology.

Compound Information

| Property | Value |

| Compound Name | A-80426 mesylate |

| CAS Number | 152148-63-5 |

| Mechanism of Action | α2-adrenoceptor antagonist, Serotonin (5-HT) uptake inhibitor[1] |

| Molecular Formula | C₂₃H₂₇NO₂ • CH₃SO₃H |

| Molecular Weight | 445.57 g/mol |

Solubility Data

| Solvent | Expected Solubility | Notes |

| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for cell culture. Many serotonin reuptake inhibitors can be dissolved in 100% DMSO to create a stock solution, for example at a concentration of 10 mM.[2] |

| Ethanol | Potentially Soluble | Ethanol can be an alternative solvent, but its suitability should be confirmed. |

| Water | Sparingly Soluble | Mesylate salts can have some aqueous solubility, but it is often limited. |

| Cell Culture Media | Insoluble | Direct dissolution in aqueous media is not recommended. A concentrated stock solution in an organic solvent should be prepared first. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of A-80426 mesylate in DMSO.

Materials:

-

A-80426 mesylate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of A-80426 mesylate needed using its molecular weight (445.57 g/mol ).

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.57 g/mol * (1000 mg / 1 g) = 4.4557 mg

-

-

Weigh the compound: Carefully weigh out approximately 4.46 mg of A-80426 mesylate powder using an analytical balance in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the A-80426 mesylate.

-

Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a 0.22 µm syringe filter compatible with DMSO into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Dilution of Stock Solution for Cell Culture Experiments

This protocol describes how to dilute the 10 mM stock solution to the desired final concentration in your cell culture medium.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated wells) in your experiments.

Procedure:

-

Determine the final concentration: Decide on the final concentration of A-80426 mesylate you want to test in your cell culture experiment (e.g., 1 µM, 10 µM).

-

Calculate the dilution factor: Calculate the dilution required from your 10 mM stock solution. For example, to make a 10 µM final concentration from a 10 mM stock, the dilution factor is 1:1000.

-

Prepare the working solution:

-

Serial Dilution (Recommended): For high dilution factors, it is best to perform a serial dilution. For a 1:1000 dilution, you could first dilute the 10 mM stock 1:10 in sterile PBS or cell culture medium to make a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 into your final volume of cell culture medium.

-

Direct Dilution: For lower dilution factors, you can add the stock solution directly to the cell culture medium. For a 1:1000 dilution, you would add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.

-

-

Mix thoroughly: Gently mix the medium containing the diluted compound before adding it to your cells.

-

Add to cells: Replace the existing medium in your cell culture plates with the medium containing the desired final concentration of A-80426 mesylate.

Visualizations

Experimental Workflow

Caption: Workflow for preparing and using A-80426 mesylate in cell culture.

Signaling Pathway of α2-Adrenoceptor Antagonism

A-80426 mesylate acts as an antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (norepinephrine and epinephrine), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, A-80426 mesylate prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels.

Caption: Antagonistic action of A-80426 mesylate on the α2-adrenoceptor signaling pathway.

References

Application Notes and Protocols for Studying Receptor Internalization Using A-80426 Mesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction